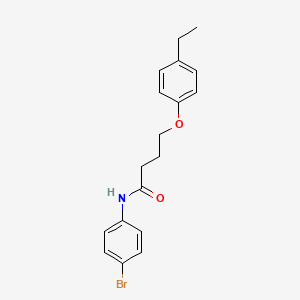

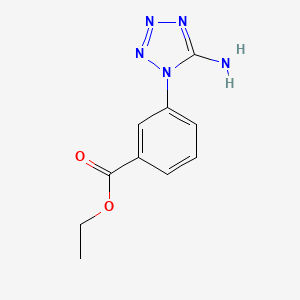

1-(1,3-噁唑-4-基)丙酸-1-胺;盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

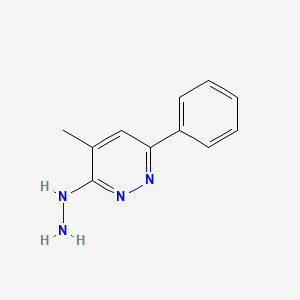

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . Various methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Molecular Structure Analysis

Oxazoles contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities . Various transformations of the resulting 4-cyanooxazoles have also been demonstrated .

科学研究应用

新颖合成方法

使用炔丙胺和酰氯连续三组分合成恶唑类化合物,展示了杂环化学中的创新方法,展示了 1-(1,3-恶唑-4-基)丙烷-1-胺盐酸盐在通过酰胺化-偶联-环异构化序列合成复杂分子中的效用 (Merkul & Müller, 2006)。此方法强调了该化学物质在形成生物活性材料和功能性材料(包括高度官能化的 4-氨基恶唑类化合物)方面的多功能性,通过高效的分子间形式 [3+2]-偶极环加成反应,由金催化促进 (Gillie, Reddy, & Davies, 2016)。

高能材料的进步

合成 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃及其衍生物,它们结合了恶二唑环,突出了恶唑类衍生物在制造不敏感高能材料中的作用。这些化合物表现出中等的热稳定性和对冲击和摩擦的不敏感性,表明它们在更安全和更稳定的高能材料中具有潜力 (Yu et al., 2017)。

对配体设计的贡献

将手性氨基醇转化为对映体纯的含磷恶唑啉,并将其用作钯催化的对映选择性烯丙基胺化反应中的高效配体,证明了恶唑类衍生物在配体设计中的潜力。这种利用强调了该化学物质在促进高精度合成转化中的灵活性和有效性 (Sudo & Saigo, 1997)。

环境传感应用

合成基于具有路易斯碱性三唑位点的 Eu4(OH)2 簇的金属有机框架,用于检测有机胺,突出了恶唑类衍生物在环境和健康监测中的潜力。该框架对各种有机胺表现出灵敏的荧光猝灭响应,指出了在检测环境中有害物质中的应用 (Wang et al., 2022)。

未来方向

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole derivatives show different biological activities such as antibacterial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities, etc . Therefore, the synthesis and study of new oxazole derivatives, including “1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride”, is a promising area for future research.

属性

IUPAC Name |

1-(1,3-oxazol-4-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-2-5(7)6-3-9-4-8-6;/h3-5H,2,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERBOMIVMPPJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=COC=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid](/img/structure/B2700952.png)

![1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2700957.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2700962.png)

![3-[(benzylcarbamoyl)amino]-N-(3-acetamidophenyl)propanamide](/img/no-structure.png)

![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2700968.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B2700969.png)